molecular formula C14H20BrNO B12579235 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 203335-99-3

1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B12579235
CAS No.: 203335-99-3
M. Wt: 298.22 g/mol
InChI Key: NQZUOOSTSXGBLS-UHFFFAOYSA-M
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Description

1-Benzyl-3-hydroxy-1-azabicyclo[222]octan-1-ium bromide is a quaternary ammonium compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product along with a small amount of disubstituted DABCO as a byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically stirred overnight, and the product is isolated by precipitation in diethyl ether, followed by filtration and drying under high vacuum .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate converts oximes to carbonyl compounds and β-keto sulfoxides .

Scientific Research Applications

1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

203335-99-3

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

1-benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

InChI

InChI=1S/C14H20NO.BrH/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H/q+1;/p-1

InChI Key

NQZUOOSTSXGBLS-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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